N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide
Description
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide is a synthetic compound characterized by a piperidine core substituted with a 4-chlorophenyl group and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperidine ring may influence receptor binding in biological systems. Structural analogs of this compound are prevalent in pharmaceuticals and agrochemicals due to their versatility in targeting enzymes or receptors .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-13-1-3-14(4-2-13)25-17(27)11-5-7-26(8-6-11)16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-11H,5-8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNXRYHQFSJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are known to have a wide range of applications in the agrochemical and pharmaceutical industries. The specific targets can vary depending on the specific derivative and its intended use.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. This suggests that the compound may interact with its targets through these properties, leading to changes in the target’s function or activity.
Biochemical Pathways
Given the wide range of applications of tfmp derivatives, it is likely that this compound could affect multiple pathways depending on its specific targets.
Biological Activity
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and efficacy against various biological targets.
- Molecular Formula : C17H13Cl2F3N6O
- Molecular Weight : 445.23 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems. Key areas of investigation include:
- Antibacterial Activity : The compound has shown moderate to strong activity against specific bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : It has demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes.
- Anticancer Potential : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms against cancer cell lines.
Antibacterial Activity
In a study evaluating the antibacterial properties of similar compounds, several derivatives exhibited varying degrees of effectiveness against common pathogens. The compound's structural features, particularly the presence of the trifluoromethyl group, may enhance its interaction with bacterial targets.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| A | Salmonella typhi | Moderate |
| B | Bacillus subtilis | Strong |
| C | Escherichia coli | Weak |
Enzyme Inhibition Studies
Research indicates that the compound acts as an effective inhibitor of AChE and urease. The following table summarizes the IC50 values obtained from various studies:
The inhibition of AChE suggests potential applications in treating conditions like Alzheimer’s disease, while urease inhibition could be beneficial in managing urinary infections.
Anticancer Activity
The compound's anticancer activity was evaluated against several cancer cell lines, including MCF-7 (breast cancer). Results indicated a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15.6 | Moderate activity |
| Hek293 | 18.1 | Reduced activity |
Molecular docking studies have suggested that the trifluoromethyl group enhances binding interactions with target proteins through hydrogen bonding and halogen bonding interactions. This structural characteristic is likely responsible for the observed biological activities.
Case Studies
- Study on Enzyme Inhibition : A study published in 2020 highlighted that compounds similar to this compound exhibited strong inhibitory activity against urease, with implications for developing new treatments for infections caused by urease-producing bacteria .
- Anticancer Evaluation : Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity that warrants further exploration into its potential as an anticancer agent .
Comparison with Similar Compounds
ML267: 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- Structure : Replaces the piperidine ring with a piperazine core and includes a carbothioamide (C=S) group instead of carboxamide (C=O).
- Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase, disrupting secondary metabolism in bacteria .
- Key Difference : The carbothioamide group in ML267 enhances thioesterase inhibition, while the piperidine carboxamide in the target compound may favor different binding interactions due to reduced basicity and altered hydrogen bonding .
Fluopyram: N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide
- Structure : Contains a pyridinyl-ethyl-benzamide backbone instead of piperidine-carboxamide.
- Activity : Broad-spectrum fungicide targeting succinate dehydrogenase in fungi .
- Key Difference : The ethyl linker and benzamide group in Fluopyram optimize binding to fungal enzymes, whereas the piperidine-carboxamide structure in the target compound may limit cross-reactivity with mammalian targets .
Chlorfluazuron: N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide
SR141716A (Rimonabant): N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
- Structure : Pyrazole-carboxamide core with dichlorophenyl and piperidine substituents.
- Activity: Cannabinoid CB1 receptor antagonist used for obesity treatment .
- Key Difference: The pyrazole ring in SR141716A is essential for CB1 antagonism, while the target compound’s pyridinyl-piperidine structure may lack affinity for cannabinoid receptors .
N-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl}hydrazinecarboxamide
- Structure : Hydrazinecarboxamide linker instead of piperidine-carboxamide.
- Activity : High-affinity interactions with enzymes (e.g., urease or fungal targets) due to the hydrazide group’s hydrogen-bonding capacity .
- Key Difference : The hydrazine group may confer greater polarity, reducing blood-brain barrier penetration compared to the target compound’s lipophilic piperidine core .
Structural-Activity Relationship (SAR) Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
